6-O-Methyl Guanosine

Catalog No.
S1485666
CAS No.
7803-88-5
M.F
C11H15N5O5
M. Wt
297.27 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-O-Methyl Guanosine

CAS Number

7803-88-5

Product Name

6-O-Methyl Guanosine

IUPAC Name

2-(2-amino-6-methoxypurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol

Molecular Formula

C11H15N5O5

Molecular Weight

297.27 g/mol

InChI

InChI=1S/C11H15N5O5/c1-20-9-5-8(14-11(12)15-9)16(3-13-5)10-7(19)6(18)4(2-17)21-10/h3-4,6-7,10,17-19H,2H2,1H3,(H2,12,14,15)

InChI Key

IXOXBSCIXZEQEQ-UHFFFAOYSA-N

SMILES

COC1=NC(=NC2=C1N=CN2C3C(C(C(O3)CO)O)O)N

Synonyms

2-Amino-6-methoxy-9-β-D-ribofuranosyl-9H-purine; 2-Amino-6-methoxypurine Ribonucleoside; 6-Methoxy-9-β-D-ribofuranosyl-9H-purin-2-amine; NSC 66381; O-Methylguanosine;

Canonical SMILES

COC1=NC(=NC2=C1N=CN2C3C(C(C(O3)CO)O)O)N

Isomeric SMILES

COC1=NC(=NC2=C1N=CN2[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)N
  • 2'-O-Methylguanosine: This form has the methyl group attached to the second carbon (C2') of the ribose sugar. It is a natural product found in the yeast Saccharomyces cerevisiae []. Its specific function in this organism is not fully understood, but research suggests it may play a role in RNA processing [].
  • 3'-O-Methylguanosine: This form has the methyl group attached to the third carbon (C3') of the ribose sugar. It has been the subject of more extensive research due to its potential antitumor and antibiotic properties [].

Antitumor potential:

Studies have shown that 3'-O-Methylguanosine can inhibit the growth of various cancer cell lines []. It is believed to work by interfering with the synthesis of DNA, RNA, and proteins crucial for cell growth and division []. Additionally, research suggests it may also target specific signaling pathways involved in tumor development []. However, further investigation is needed to determine its effectiveness and safety in clinical settings.

6-O-Methyl Guanosine is a modified nucleoside derived from guanosine, characterized by the addition of a methyl group to the oxygen atom at the sixth position of the guanine base. This modification alters its base-pairing properties, allowing it to preferentially pair with thymine instead of cytosine during DNA replication. As a result, 6-O-Methyl Guanosine can lead to G:C to A:T transitions, which are significant in the context of mutagenesis and carcinogenesis .

The formation of 6-O-Methyl Guanosine primarily occurs through alkylation processes involving various alkylating agents, such as N-nitroso compounds. These compounds can arise from dietary sources (e.g., processed meats) or endogenous processes within the body. The reaction mechanism typically involves the transfer of a methyl group to the oxygen atom of guanine, resulting in the formation of 6-O-Methyl Guanosine .

Key Reactions:

  • Alkylation by N-nitroso compounds: These compounds react with guanine, leading to the formation of 6-O-Methyl Guanosine.
  • Methylation by S-adenosyl methionine: This endogenous compound can also contribute to the methylation process .

6-O-Methyl Guanosine exhibits significant biological activity due to its mutagenic properties. When incorporated into DNA, it can mispair during replication, leading to mutations. Specifically, it has been shown that approximately one mutation occurs for every eight unrepaired instances of 6-O-Methyl Guanosine in DNA. This mispairing predominantly results in the incorporation of thymidine instead of cytidine, contributing to genomic instability and potential carcinogenesis .

Effects on Cellular Processes:

  • Cell Cycle Arrest: Unrepaired 6-O-Methyl Guanosine can induce cell cycle arrest.
  • Sister Chromatid Exchange: It may also promote sister chromatid exchanges during DNA repair processes.
  • Apoptosis: The presence of this modified nucleoside can trigger apoptotic pathways, particularly when associated with DNA damage responses .

The synthesis of 6-O-Methyl Guanosine can be achieved through both chemical and enzymatic methods:

  • Chemical Synthesis: This involves the use of alkylating agents to methylate guanine derivatives in vitro.
  • Enzymatic Synthesis: Enzymes such as O-6-methylguanine-DNA methyltransferase (MGMT) play a crucial role in modifying guanine residues within DNA, although their primary function is repair rather than synthesis .

6-O-Methyl Guanosine has several applications in research and medicine:

  • Mutagenesis Studies: It serves as a model compound for studying mutagenic mechanisms and DNA repair processes.
  • Cancer Research: Understanding its role in carcinogenesis aids in developing therapeutic strategies against tumors associated with alkylating agents.
  • Biomarker Development: Its presence may serve as a biomarker for exposure to certain carcinogens and for assessing DNA damage in various diseases .

Research on 6-O-Methyl Guanosine has focused on its interactions with various biological molecules and pathways:

  • DNA Repair Mechanisms: The interaction with MGMT is critical, as this enzyme repairs 6-O-Methyl Guanosine by transferring the methyl group away from the DNA, thus preventing mutations .
  • Cell Signaling Pathways: Studies indicate that unrepaired 6-O-Methyl Guanosine can activate signaling pathways involving proteins like ATM (Ataxia Telangiectasia Mutated), CHK1 (Checkpoint Kinase 1), and p53, which are crucial for cellular responses to DNA damage .

Several compounds share structural similarities with 6-O-Methyl Guanosine, each possessing unique properties and biological activities:

CompoundStructural FeaturesBiological Activity
O-6-MethylguanineMethyl group at O-6 positionStrong mutagenic potential; involved in DNA repair
N^2-MethylguanineMethyl group at N^2 positionLess mutagenic; affects RNA processing
7-MethylguanylateMethyl group at N^7 positionPlays a role in RNA capping; protective against degradation
8-OxoguanosineOxidative modification at C8Associated with oxidative stress; mutagenic potential

Uniqueness of 6-O-Methyl Guanosine

The unique aspect of 6-O-Methyl Guanosine lies in its specific pairing behavior and its high mutagenicity compared to other modified guanines. Its ability to preferentially mispair with thymidine during DNA replication makes it a potent contributor to genetic mutations and cancer development .

XLogP3

-0.7

Hydrogen Bond Acceptor Count

9

Hydrogen Bond Donor Count

4

Exact Mass

297.10731860 g/mol

Monoisotopic Mass

297.10731860 g/mol

Heavy Atom Count

21

Wikipedia

6'-O-methylguanosine

Dates

Modify: 2023-08-15

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